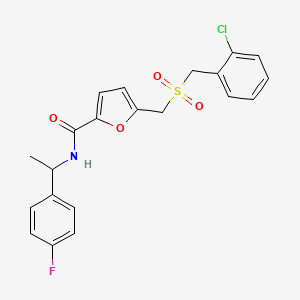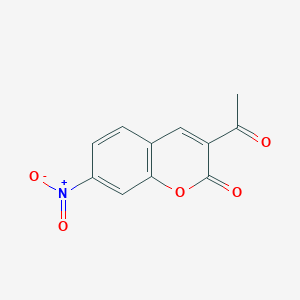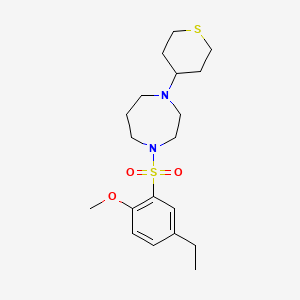
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained significant attention in recent years due to its potential therapeutic applications.
Scientific Research Applications
Anticancer Agent Development
The structure of N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide suggests potential utility in the development of anticancer agents. Derivatives of this compound could be synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells . The presence of halogenated benzyl groups may enhance the lipophilicity and cellular uptake, making it a candidate for further investigation in medicinal chemistry.
Enzyme Inhibition Studies
The compound’s molecular framework could be explored for enzyme inhibition properties. It may serve as a lead compound for designing inhibitors against specific enzymes involved in disease pathways. For instance, the benzylthio moiety in related structures has shown promise in inhibiting enzymes like VEGFR-2, which plays a role in angiogenesis .
Chemical Building Block
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide could be used as a chemical building block for the synthesis of more complex molecules. Its benzyl components can undergo various chemical reactions, such as halogenation, alkylation, or acylation, to yield new compounds with potential pharmacological activities .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-[(2,6-difluorophenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF2N2O2/c17-12-5-2-1-4-10(12)8-20-15(22)16(23)21-9-11-13(18)6-3-7-14(11)19/h1-7H,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDOUICMEGZTOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C(=O)NCC2=C(C=CC=C2F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2,6-difluorobenzyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

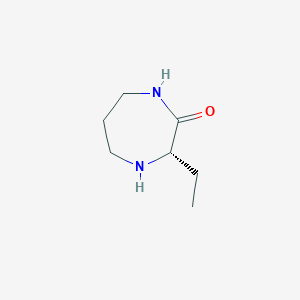
![2-Chloro-N-(8-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-4-yl)acetamide](/img/structure/B2909524.png)
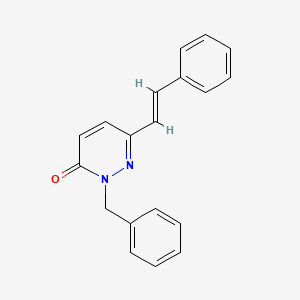
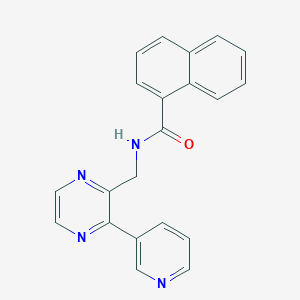
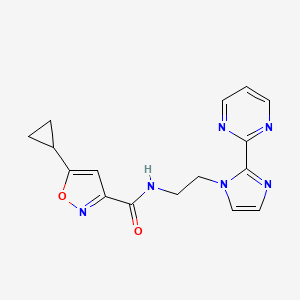
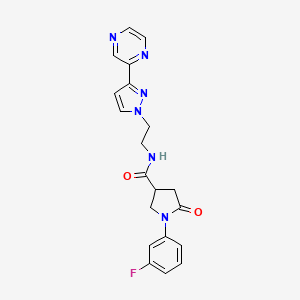
![2-Cyclopropyl-5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2909530.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2909531.png)

